
2,3-Diazido-4-methylpyridine;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diazido-4-methylpyridine: is an organic compound that belongs to the class of azido pyridines It is characterized by the presence of two azido groups (-N₃) attached to the 2nd and 3rd positions of a pyridine ring, with a methyl group (-CH₃) at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diazido-4-methylpyridine typically involves the diazotization of 2,3-diamino-4-methylpyridine followed by azidation. The reaction conditions often require the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido groups.
Industrial Production Methods: While specific industrial production methods for 2,3-Diazido-4-methylpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diazido-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles.
Reduction Reactions: The azido groups can be reduced to amines.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or thiols can be used under mild conditions.
Reduction Reactions: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) can be employed.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the azido groups.
Reduction Reactions: Products include 2,3-diamino-4-methylpyridine.
Cycloaddition Reactions: Products include triazole derivatives.
Scientific Research Applications
Chemistry: 2,3-Diazido-4-methylpyridine is used as a precursor in the synthesis of various heterocyclic compounds
Biology and Medicine:
Industry: In materials science, 2,3-Diazido-4-methylpyridine can be used in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Diazido-4-methylpyridine primarily involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
2-Azido-4-methylpyridine: Contains one azido group and one methyl group.
3-Azido-4-methylpyridine: Contains one azido group and one methyl group.
2,3-Diazido-5-methylpyridine: Contains two azido groups and one methyl group at different positions.
Comparison: 2,3-Diazido-4-methylpyridine is unique due to the presence of two azido groups at adjacent positions on the pyridine ring This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis
Properties
CAS No. |
116100-22-2 |
|---|---|
Molecular Formula |
C6H5N7Zn |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
2,3-diazido-4-methylpyridine;zinc |
InChI |
InChI=1S/C6H5N7.Zn/c1-4-2-3-9-6(11-13-8)5(4)10-12-7;/h2-3H,1H3; |
InChI Key |
DEBWLXWFGUJXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N=[N+]=[N-])N=[N+]=[N-].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




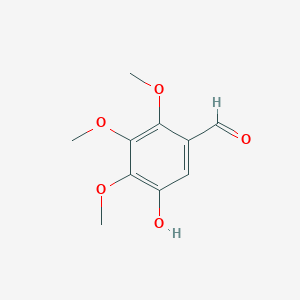
![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
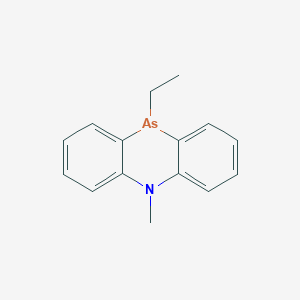
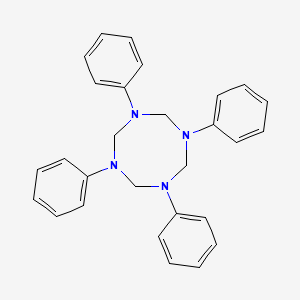
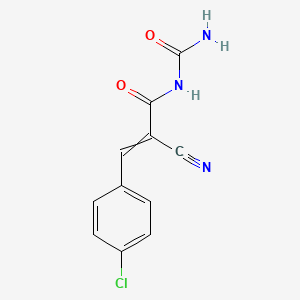
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
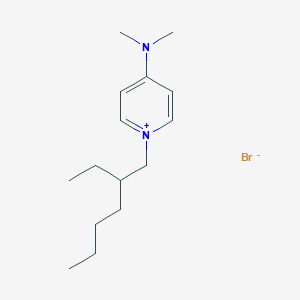
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)

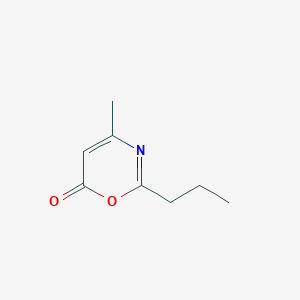
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
